molecular formula C10H14N6O4 B150660 2'-Amino-2'-deoxyguanosine CAS No. 60966-26-9

2'-Amino-2'-deoxyguanosine

Cat. No.: B150660
CAS No.: 60966-26-9
M. Wt: 282.26 g/mol
InChI Key: ROPTVRLUGSPXNH-UHFFFAOYSA-N
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Description

2’-Amino-2’-deoxyguanosine is a purine nucleoside analog, which is structurally similar to guanosine but with an amino group replacing the hydroxyl group at the 2’ position of the ribose sugar. This modification imparts unique properties to the compound, making it valuable in various scientific and industrial applications .

Biochemical Analysis

Biochemical Properties

2’-Amino-2’-deoxyguanosine interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. For instance, it has been found to be incorporated into the acid-soluble fraction of cells in the form of the mono-, di- and triphosphates . The major part of the radioactivity was found to be guanylate . These interactions are crucial for the compound’s role in biochemical processes.

Cellular Effects

The effects of 2’-Amino-2’-deoxyguanosine on various types of cells and cellular processes are significant. Upon the addition of 2’-Amino-2’-deoxyguanosine, the syntheses of macromolecules continued for 15 minutes. After this lag time, protein synthesis sharply decreased, RNA synthesis slightly decreased, but DNA synthesis was not affected . This indicates that 2’-Amino-2’-deoxyguanosine influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of 2’-Amino-2’-deoxyguanosine involves its incorporation into RNA and the subsequent disturbance of RNA function causing a block in protein synthesis . This suggests that 2’-Amino-2’-deoxyguanosine exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’-Amino-2’-deoxyguanosine change over time. The maximum amounts of 2’-Amino-2’-deoxyguanosine were approximately 0.4 g/liter after 24 hours of incubation . This indicates the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Amino-2’-deoxyguanosine typically involves the enzymatic transglycosylation of thymidine and guanine. This process employs thymidine phosphorylase from Escherichia coli and purine nucleoside phosphorylase from Brevibacterium acetylicum in a one-pot whole cell catalysis . The engineered purine nucleoside phosphorylase variant Ba PNP-Mu3 has shown a 5.6-fold increase in production efficiency compared to the wild-type enzyme .

Industrial Production Methods: Industrial production of 2’-Amino-2’-deoxyguanosine leverages the same enzymatic cascade, optimizing reaction conditions to achieve high yields and purity. The process involves the use of cheap substrates like thymidine and guanine, making it cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2’-Amino-2’-deoxyguanosine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized to form oxazolone and imidazolone nucleosides.

    Reduction: Reduction reactions are less common but can be achieved under specific conditions.

Major Products: The primary products of oxidation are 2,2-diamino-4-(2-deoxy-β-D-erythro-pentofuranosyl)amino-2,5-dihydrooxazol-5-one and 2-amino-5-(2-deoxy-β-D-erythro-pentofuranosyl)amino-4-imidazol-4-one .

Properties

IUPAC Name

2-amino-9-[3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6O4/c11-4-6(18)3(1-17)20-9(4)16-2-13-5-7(16)14-10(12)15-8(5)19/h2-4,6,9,17-18H,1,11H2,(H3,12,14,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPTVRLUGSPXNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)N)N=C(NC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60966-26-9
Record name 2'-Amino-2'-deoxyguanosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241514
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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